molecular formula C16H38N6 B12560924 1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane CAS No. 144140-24-9

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane

Cat. No.: B12560924
CAS No.: 144140-24-9
M. Wt: 314.51 g/mol
InChI Key: KYGYQDOIXQQBIH-UHFFFAOYSA-N
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Description

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a macrocyclic ligand known for its unique structure and properties. This compound is part of a class of macrocyclic polyamines, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure consists of a large ring with six nitrogen atoms and four methyl groups, making it highly versatile in various chemical applications .

Preparation Methods

The synthesis of 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane involves multiple steps. One common method includes the reaction of a precursor polyamine with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitutions and cyclization steps to form the macrocyclic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles. Common reagents and conditions for these reactions include mild temperatures and neutral to slightly acidic pH.

Scientific Research Applications

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: It is explored for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane can be compared with other similar macrocyclic polyamines, such as:

    1,4,7,10-Tetraazacyclododecane: Known for its use in biomedical imaging and radiopharmaceuticals.

    1,4,7,10,13,16-Hexaazacyclooctadecane: Similar in structure but without the methyl groups, affecting its binding properties and reactivity.

    1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A fully methylated version with different steric and electronic properties.

These comparisons highlight the unique features of this compound, such as its specific binding affinity and reactivity due to the presence of methyl groups.

Properties

CAS No.

144140-24-9

Molecular Formula

C16H38N6

Molecular Weight

314.51 g/mol

IUPAC Name

1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane

InChI

InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3

InChI Key

KYGYQDOIXQQBIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C

Origin of Product

United States

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